![molecular formula C10H11N3OS B13169489 N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide is a compound that features both a thiophene ring and an imidazole ring Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while imidazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of 2-thiopheneethylamine: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, which is then converted to 2-thiopheneacetaldehyde.
Formation of the imidazole ring: The imidazole ring can be synthesized through various methods, such as the cyclization of amido-nitriles in the presence of a nickel catalyst.
Coupling of 2-thiopheneethylamine with the imidazole ring: The final step involves coupling 2-thiopheneethylamine with the imidazole ring to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the thiophene and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted thiophene and imidazole derivatives.
Scientific Research Applications
Unfortunately, the search results do not provide specific information on the applications, data tables, or case studies for the compound N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide. However, the search results do offer some context regarding similar compounds and related chemical concepts:
Insights from the Search Results
- Imidazoles and Biological Activity Imidazole derivatives, in general, possess a range of biological activities, including antifungal, antibacterial, antimalarial, anticancer, antiviral, antitubercular, and antidepressant properties . The nitrogen atom in the imine group can form hydrogen bonds, influencing cellular processes .
- mPGES-1 Inhibitors Research has been conducted to identify inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1) using virtual fragment screening of aromatic bromides . 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid were identified as suitable chemical platforms for developing tighter mPGES-1 inhibitors .
- Cosmetics Experimental design techniques are used to optimize the formulation of stable, safe, and effective cosmetic products . Studies include investigation of the influence of raw materials and their interactions .
- N,N-Dimethyl benzamide N,N-Dimethyl benzamide was used as a benchmark to compare the role of the imidazole nitrogen atom . N-Me catalyst 3 showed a significant increase in relative reaction rate compared to the parent imidazole, whilst the N-t-Bu catalyst 4 reaction rate dropped .
- N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide PubChem has data on a similar compound, N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide, including its structure, chemical names, and properties .
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: A precursor in the synthesis of N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide.
Thiophene derivatives: Compounds such as 2-thiophenecarboxaldehyde and 2-thiophenemethylamine.
Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxamide and 1H-imidazole-2-carboxamide.
Uniqueness
This compound is unique due to its combination of a thiophene ring and an imidazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an imidazole ring and a thiophene moiety. Its molecular formula is C11H12N4OS, with a molecular weight of approximately 221.28 g/mol. The compound’s structure contributes to its potential pharmacological properties, particularly in targeting various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized in the following table:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.50 |
Candida albicans | 0.30 |
These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been investigated. Studies have shown that this compound inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation processes. The IC50 values for COX-2 inhibition are reported as follows:
Compound | IC50 (µM) |
---|---|
This compound | 0.04 |
Celecoxib | 0.04 |
This indicates comparable potency to established anti-inflammatory drugs, highlighting its therapeutic potential.
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets such as enzymes and receptors. Molecular docking studies have provided insights into its binding affinities and modes of action, suggesting that the imidazole nitrogen plays a crucial role in its efficacy.
Case Studies and Research Findings
Several studies have focused on the synthesis and characterization of this compound derivatives, exploring their biological activities:
- Synthesis and Evaluation : A study synthesized various derivatives of the compound and evaluated their antimicrobial activities using disk diffusion methods. The most active derivative exhibited an MIC value of 0.22 µg/mL against Staphylococcus aureus .
- Anti-inflammatory Assessment : Another study investigated the anti-inflammatory effects using animal models, demonstrating significant reduction in paw edema induced by carrageenan . The results indicated that compounds similar to this compound could provide therapeutic benefits in inflammatory conditions.
- Structure–Activity Relationship (SAR) : Research has highlighted the importance of the thiophene moiety in enhancing biological activity compared to other similar compounds lacking this feature . This emphasizes the role of structural components in modulating pharmacological effects.
Properties
Molecular Formula |
C10H11N3OS |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H11N3OS/c14-10(13-6-5-11-8-13)12-4-3-9-2-1-7-15-9/h1-2,5-8H,3-4H2,(H,12,14) |
InChI Key |
OLIDMQQFCWYMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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